2,3,4-Trichloro-5-fluorobenzoic acid
Overview
Description
2,3,4-Trichloro-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H2Cl3FO2 and a molecular weight of 243.45 g/mol . This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a carboxylic acid group.
Scientific Research Applications
Chemistry: 2,3,4-Trichloro-5-fluorobenzoic acid is used as an intermediate in the synthesis of other compounds, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Safety and Hazards
Future Directions
Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acids often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2,3,4-Trichloro-5-fluorobenzoic acid involves several chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Another method involves the chlorination of 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, followed by hydrolysis .
Industrial Production Methods: Industrial production methods for 2,3,4-Trichloro-5-fluorobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Thionyl Chloride: Used in the preparation of this compound from its precursor.
Friedel-Crafts Catalyst: Used in the chlorination step during the synthesis.
Major Products Formed:
2,3,4-Trichloro-5-fluorobenzoyl Chloride: An intermediate formed during the synthesis.
Various Substituted Derivatives: Depending on the specific reactions and conditions employed.
Comparison with Similar Compounds
2,4,5-Trifluorobenzoic Acid: This compound has three fluorine atoms instead of three chlorine and one fluorine atom.
2,4-Dichloro-3,5-difluorobenzoic Acid: This compound has two chlorine and two fluorine atoms.
Properties
IUPAC Name |
2,3,4-trichloro-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADYKNXAUYNLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556661 | |
Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115549-04-7 | |
Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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